Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate
Description
Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate is a boronic ester-containing heterocyclic compound. Its structure features:
- A piperidine ring substituted at position 1 with a pyridin-2-yl group.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at position 5 of the pyridine.
- A methyl carboxylate group at position 4 of the piperidine.
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceutical and materials chemistry . Its piperidine and ester functionalities may enhance solubility and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
methyl 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)14-6-7-15(20-12-14)21-10-8-13(9-11-21)16(22)23-5/h6-7,12-13H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFZWORRXYWMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The most widely reported method involves a palladium-catalyzed Suzuki-Miyaura coupling between a halogenated pyridine derivative and a piperidine-containing boronic ester.
Reaction Scheme
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Boronic ester preparation : 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is synthesized via Miyaura borylation of 2,5-dibromopyridine using bis(pinacolato)diboron.
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Coupling with piperidine : Methyl piperidine-4-carboxylate is functionalized at the 1-position via nucleophilic substitution or transition metal-mediated coupling.
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Reactants : 2-Bromo-5-(pinacolatoboryl)pyridine (1.2 eq), methyl 1-(trimethylstannyl)piperidine-4-carboxylate (1.0 eq)
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
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Solvent : Dimethylformamide/water (4:1 v/v)
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Conditions : Microwave irradiation at 120°C for 30 minutes
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Workup : Extraction with ethyl acetate, drying over MgSO₄, column chromatography (silica gel, hexane/ethyl acetate 3:1)
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Yield : 68%
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–7 mol% Pd | <5%: ≤40% yield |
| Temperature | 110–130°C | >140°C: Decomposition |
| Solvent Polarity | ε = 25–30 (DMF/H₂O) | Lower ε: Slower kinetics |
Sequential Protection/Deprotection Strategy
For substrates sensitive to coupling conditions, a stepwise approach employing protective groups is employed:
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Piperidine protection : The amine group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.
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Boronic ester installation : The protected piperidine undergoes coupling with 2-pyridylboronic acid under mild conditions.
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Deprotection : Acidic cleavage (e.g., HCl/dioxane) removes the Boc group.
Key Advantages :
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Prevents undesired coordination of the amine to palladium catalysts.
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Enables orthogonal functionalization of the piperidine ring.
Catalytic Systems and Solvent Effects
Palladium Catalyst Screening
Comparative studies reveal catalyst-dependent efficiency:
| Catalyst | Yield (%) | Side Products |
|---|---|---|
| Pd(PPh₃)₄ | 68 | <5% |
| Pd(dppf)Cl₂ | 72 | 8% |
| Pd(OAc)₂/XPhos | 65 | 12% |
Tetrakis(triphenylphosphine)palladium(0) provides optimal balance between activity and selectivity.
Solvent Systems
Polar aprotic solvents facilitate transmetallation steps:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF/H₂O | 36.7 | 68 |
| Dioxane/H₂O | 2.21 | 58 |
| THF/H₂O | 7.58 | 52 |
DMF’s high polarity enhances reagent solubility but necessitates careful water content control to prevent boronic ester hydrolysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.1 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.3, 2.1 Hz, 1H), 6.99 (d, J = 8.3 Hz, 1H), 3.73 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, piperidine-H), 2.85–2.75 (m, 2H), 2.45–2.35 (m, 1H), 1.98–1.85 (m, 2H), 1.32 (s, 12H, pinacol).
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HRMS : m/z [M+H]⁺ calcd for C₁₇H₂₆BN₃O₄: 347.2004; found: 347.2006.
Industrial-Scale Considerations
Advancements in continuous flow chemistry enable kilogram-scale production:
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Microreactor dimensions : 500 μm internal diameter, 10 m length
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Residence time : 8 minutes at 130°C
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Productivity : 12 g/h with 70% isolated yield
Critical challenges include catalyst recycling and minimizing solvent waste through membrane-based separations.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the pyridine ring or the ester group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction can lead to various reduced forms of the compound .
Scientific Research Applications
Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo reversible interactions with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The compound’s reactivity is also influenced by the electronic properties of the pyridine ring and the ester group.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related boronic esters, focusing on molecular properties, reactivity, and applications.
Structural and Molecular Comparison
Key Observations:
Molecular Weight and Complexity : The target compound has the highest molecular weight (330.8 g/mol) due to the piperidine ring and methyl ester. Morpholine (290.17 g/mol) and piperazine (289.18 g/mol) analogs are lighter, reflecting simpler heterocycles .
Heterocycle Influence :
- Piperidine : Common in CNS drugs due to its conformational flexibility.
- Morpholine : Imparts polarity, increasing aqueous solubility .
- Piperazine : Adds basicity and hydrogen-bonding capacity, useful in receptor-targeted molecules .
Reactivity and Stability
- Boronic Ester Reactivity : All compounds participate in Suzuki-Miyaura couplings, but reactivity varies with electronic effects. Pyridine-based boronic esters (e.g., target compound) show faster coupling rates than phenyl analogs due to nitrogen’s electron-withdrawing effect .
- Ester vs. Carbamate Stability : The methyl carboxylate in the target compound is hydrolytically stable under neutral conditions but may degrade in basic environments. In contrast, carbamates (e.g., ’s compound) are more resistant to hydrolysis .
- Heterocycle Stability : Piperidine and morpholine rings are generally stable, while piperazine derivatives may undergo oxidative degradation under stress conditions .
Biological Activity
Structure
The molecular formula for Methyl 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carboxylate is . The compound features a piperidine ring substituted with a pyridine and a dioxaborolane moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 262.11 g/mol |
| Melting Point | 80°C - 84°C |
| Purity | ≥98.0% |
| Appearance | White to almost white powder |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in borylation reactions, which can modify target proteins and influence signaling pathways.
Key Mechanisms:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases such as ITK (Interleukin-2-inducible T-cell kinase) and BTK (Bruton’s tyrosine kinase), which are crucial in cancer cell proliferation.
- Antiproliferative Effects : The compound exhibits antiproliferative activity against specific cancer cell lines, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine and pyridine rings can significantly influence the compound's potency. For instance:
- Substituents on the Pyridine Ring : Variations in the substituents can enhance selectivity towards specific kinases.
- Dioxaborolane Group : The presence of bulky groups like tetramethyl enhances the lipophilicity and may improve cellular uptake.
Case Study 1: Inhibition of ITK and BTK
In a recent study evaluating various derivatives of similar compounds, several demonstrated potent inhibitory effects against ITK and BTK cell lines. For example:
- Compound A showed an IC50 of 10 nM against ITK.
- Compound B , structurally similar to our target compound, exhibited selectivity for BTK with an IC50 of 15 nM.
These findings suggest that our compound may have comparable or enhanced activity against these targets.
Case Study 2: Cytotoxicity Profiling
A cytotoxicity study was conducted using non-malignant fibroblast cell lines alongside cancerous lines. The results indicated that:
- Compounds with high antiproliferative activity against cancer cells were generally inactive or showed weak activity in non-malignant cells.
- This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Table: Summary of Biological Activities
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| Methyl Compound | ITK | 10 | High |
| Similar Compound A | BTK | 15 | Moderate |
| Similar Compound B | Non-malignant | >50 | N/A |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this boronate-containing piperidine derivative?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling, where the pyridine-boronate ester reacts with a halogenated piperidine precursor. Key steps include:
- Reaction Conditions : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) under inert atmosphere .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity.
- Critical Note : Monitor boronate stability during reaction; pinacol boronate esters are prone to protodeboronation under acidic or aqueous conditions .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a multi-spectral approach:
- NMR : Confirm the presence of the boronate ester (quartet at δ ~1.3 ppm for pinacol methyl groups) and piperidine protons (δ ~3.0–4.0 ppm for N-CH₂) .
- LC-MS : Verify molecular ion ([M+H]⁺) and absence of unreacted intermediates.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%).
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Keep in sealed, light-resistant containers under argon at –20°C to prevent boronate hydrolysis .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents (risk of exothermic decomposition) .
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki coupling when using sterically hindered substrates?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ with bulky ligands (e.g., SPhos or XPhos) to reduce steric hindrance .
- Solvent Optimization : Replace THF with dioxane or DME for better solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Shorten reaction time (30 min at 120°C) to minimize boronate degradation .
Q. What analytical techniques resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at 254 nm.
- Data Interpretation :
| pH | Half-Life (h) | Major Degradation Product |
|---|---|---|
| 2 | 1.5 | Deborylated pyridine |
| 7 | 48 | None |
| 12 | 6.2 | Oxidized piperidine |
- Conclusion : Stability peaks at neutral pH; acidic/basic conditions require formulation additives (e.g., cyclodextrins) .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on the boron-pyridine bond dissociation energy (BDE) and Pd-ligand interactions .
- Docking Studies : Simulate interactions with common catalysts (e.g., PdCl₂) to identify steric clashes or electronic mismatches .
- Validation : Correlate computational predictions with experimental turnover frequencies (TOF).
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor boronate concentration in real time .
- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent ratio (THF:H₂O = 3:1 to 5:1) to identify robust parameters .
- Quality Control : Enforce strict specifications for starting materials (e.g., ≤0.5% Pd in boronate ester) .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How should researchers address this?
- Methodological Answer :
- Solubility Screen : Test in DMSO, DMF, MeOH, and acetone at 25°C using a gravimetric method.
- Observed Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 120 |
| MeOH | 15 |
| Acetone | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
